molecular formula C14H12O4S B1422105 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid CAS No. 1194374-30-5

2'-(Methylsulfonyl)biphenyl-3-carboxylic acid

Cat. No.: B1422105
CAS No.: 1194374-30-5
M. Wt: 276.31 g/mol
InChI Key: GHTSRQDYRIBSDN-UHFFFAOYSA-N
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Description

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4S It is a biphenyl derivative where a methylsulfonyl group is attached to the second carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Methylsulfonyl)biphenyl-3-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a methylsulfonyl chloride reacts with the biphenyl compound in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor such as a Grignard reagent reacts with carbon dioxide.

Industrial Production Methods

Industrial production of 2’-(Methylsulfonyl)biphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition or as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-(Methylsulfonyl)biphenyl-3-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-3-carboxylic acid: Lacks the methylsulfonyl group.

    2’-(Methylsulfonyl)biphenyl: Lacks the carboxylic acid group.

    2’-(Methylsulfonyl)biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTSRQDYRIBSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681773
Record name 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-30-5
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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